molecular formula C19H21N3O2S2 B3011081 N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291856-98-8

N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3011081
M. Wt: 387.52
InChI Key: FZWWXOFQBBTJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity

N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide derivatives have been studied for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway, thus representing potential targets for cancer therapy. The compounds demonstrated varying degrees of potency, with some showing significant inhibitory effects, suggesting their potential as anticancer agents by interfering with folate metabolism (Gangjee et al., 2008).

Crystal Structure Insights

Research on similar thieno[3,2-d]pyrimidine derivatives has provided insights into their crystal structures, revealing the importance of the molecular conformation for their biological activity. These studies not only contribute to understanding the molecular basis of their action but also aid in the design of new compounds with enhanced activity and specificity (Subasri et al., 2016).

Antitumor Activity

Synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown that these compounds exhibit potent antitumor activity. This is particularly evident in their ability to inhibit the growth of human cancer cell lines, making them promising candidates for further development as anticancer drugs (Hafez & El-Gazzar, 2017).

Anticancer and Antimicrobial Properties

Further research into related compounds has highlighted their potential as anticancer and antimicrobial agents. This dual functionality underscores the versatility of the thieno[3,2-d]pyrimidine framework in drug development, offering pathways for both treating cancer and combating infectious diseases (Horishny et al., 2021).

properties

IUPAC Name

N-butan-2-yl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-13(3)20-16(23)11-26-19-21-14-9-10-25-17(14)18(24)22(19)15-8-6-5-7-12(15)2/h5-10,13H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWWXOFQBBTJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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